molecular formula C14H22N2O4S B4687024 N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide

N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide

Cat. No. B4687024
M. Wt: 314.40 g/mol
InChI Key: RQWWMRPMTSZAFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide and related compounds often involves complex chemical reactions, including C-H activation and coupling processes. For instance, rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides demonstrate the intricacies of creating such compounds, showcasing the role of catalysis in enabling efficient and selective synthesis pathways (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and similar molecules has been studied using various analytical techniques. Single crystal X-ray diffraction and DFT calculations have been employed to determine molecular geometry and the effect of intermolecular interactions on molecular structure (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of this compound includes its reactivity towards different chemical agents and conditions. For example, the synthesis of β-sulfanyl enamides from triazoles with thioesters highlights the potential reactivity patterns and product formation strategies involving sulfur-carbonyl bond insertion (Miura et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as molar refraction, polarizability, and density, provide insight into its interaction with light and other materials. Studies on related compounds have focused on these aspects to understand their behavior in various media (Sawale et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This might include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

properties

IUPAC Name

N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-6-9-15-14(17)11-7-8-12(20-3)13(10-11)21(18,19)16-5-2/h7-8,10,16H,4-6,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWWMRPMTSZAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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